molecular formula C32H41N3O9S3 B2864437 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) CAS No. 1184987-92-5

1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)

Cat. No.: B2864437
CAS No.: 1184987-92-5
M. Wt: 707.87
InChI Key: HFRIUEKDABSYOT-UHFFFAOYSA-N
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Description

1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) is a complex organic compound that features a diazepane ring substituted with a pyridinylmethyl group and three 4-methylbenzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Pyridinylmethyl Group: This step involves the alkylation of the diazepane ring with a pyridinylmethyl halide, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Sulfonation: The final step is the sulfonation of the compound with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to yield the tris(4-methylbenzenesulfonate) ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: The pyridinylmethyl group can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The diazepane ring can be reduced under hydrogenation conditions to yield the corresponding saturated amine.

    Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alcohols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Saturated diazepane amines.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) depends on its specific application:

    Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    1-(2-Pyridinylmethyl)-1,4-diazepane: Lacks the sulfonate groups, making it less reactive in certain substitution reactions.

    1,4-Diazepane: The parent compound without any substituents, used as a basic scaffold in organic synthesis.

    Pyridinylmethyl derivatives: Compounds with similar pyridinylmethyl groups but different core structures or substituents.

Uniqueness: 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) is unique due to the presence of both the diazepane ring and the multiple sulfonate groups, which confer distinct chemical reactivity and potential biological activity. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;1-(pyridin-2-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3C7H8O3S/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14;3*1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6,12H,3,5,7-10H2;3*2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRIUEKDABSYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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